molecular formula C19H17NO5S B2600023 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097899-15-3

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2600023
CAS RN: 2097899-15-3
M. Wt: 371.41
InChI Key: WTPBHSMPDCPRNI-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a furan ring, a thiophene ring, and a 1,4-benzodioxine ring . These types of structures are often found in bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy . The presence of various heteroatoms (O, N, S) and functional groups (hydroxyl, carboxamide) would give rise to characteristic signals in these spectra .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the polar functional groups. For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively high in molecular weight and possibly soluble in polar solvents .

Scientific Research Applications

Synthesis and Reactivity

This compound has been involved in various synthesis and reactivity studies. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further treated it to obtain thioamide, which was used in electrophilic substitution reactions. These reactions have potential applications in developing novel compounds with specific properties (Aleksandrov & El’chaninov, 2017). Similarly, Mochalov et al. (2016) conducted Camps cyclization of N-substituted furan-2-carboxamides, leading to various quinolin-4(1H)-ones. This process illustrates the compound's versatility in organic synthesis (Mochalov et al., 2016).

Pharmacological Applications

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its in vitro anti-bacterial activities against drug-resistant bacteria. This highlights the compound's potential use in developing new antibacterial agents (Siddiqa et al., 2022). In another study, Ukrainets et al. (2016) utilized bioisosteric replacement methodology to enhance the analgesic properties of related compounds. This approach could be applied to N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide to develop new analgesics (Ukrainets et al., 2016).

Applications in Solar Energy

Se Hun Kim et al. (2011) explored the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells. The efficiency of these cells was significantly enhanced, suggesting the potential application of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in solar energy conversion (Se Hun Kim et al., 2011).

Antimicrobial and Antiviral Properties

Yu Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and found them to be potent inhibitors of the influenza A H5N1 virus. This study indicates the potential use of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in antiviral therapies (Yu Yongshi et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also be interesting to study its interactions with biological targets using techniques like molecular docking .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c21-18(16-10-24-14-4-1-2-5-15(14)25-16)20-12-19(22,13-7-9-26-11-13)17-6-3-8-23-17/h1-9,11,16,22H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPBHSMPDCPRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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